3-(3-Bromo-4-methylphenyl)propanal
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Overview
Description
3-(3-Bromo-4-methylphenyl)propanal is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic aldehyde, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanal group. One common method includes:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 3-(3-bromo-4-methylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Bromo-4-methylphenyl)propanoic acid.
Reduction: 3-(3-Bromo-4-methylphenyl)propan-1-ol.
Substitution: 3-(3-Methoxy-4-methylphenyl)propanal.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)propanal depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In medicinal chemistry, its mechanism of action would be specific to the target molecule it is incorporated into, potentially involving interactions with biological macromolecules such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanal: Similar in structure but lacks the aromatic ring and methyl group.
4-Methylbenzaldehyde: Similar aromatic structure but lacks the bromine atom and propanal group.
3-(4-Bromophenyl)propanal: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
3-(3-Bromo-4-methylphenyl)propanal is unique due to the combination of the bromine atom, methyl group, and propanal group on the aromatic ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXWNMNSYQDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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